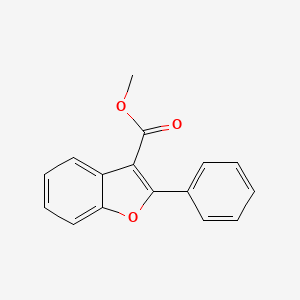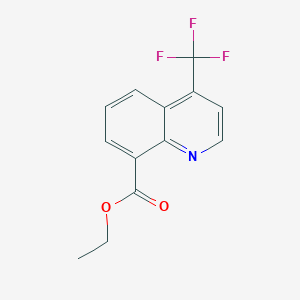
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group and a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate typically involves the esterification of nonadecanedioic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The intermediate product is then reacted with 2,5-dioxopyrrolidine-1-yl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine-2,5-dione moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonadecanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. These interactions result in various biological effects, such as anticonvulsant and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: Similar structure but with one less carbon in the aliphatic chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex structure with additional functional groups.
Uniqueness
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is unique due to its specific combination of functional groups and its long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C27H47NO6 |
|---|---|
Poids moléculaire |
481.7 g/mol |
Nom IUPAC |
1-O-tert-butyl 19-O-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate |
InChI |
InChI=1S/C27H47NO6/c1-27(2,3)33-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-26(32)34-28-23(29)21-22-24(28)30/h4-22H2,1-3H3 |
Clé InChI |
ICAJUOJTAZXCEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)



![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)





![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
